molecular formula C12H15FN2 B14893596 3-((2-Fluorobenzyl)(methyl)amino)butanenitrile

3-((2-Fluorobenzyl)(methyl)amino)butanenitrile

Cat. No.: B14893596
M. Wt: 206.26 g/mol
InChI Key: GNHJTTJREKDYRO-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)(methyl)amino)butanenitrile is an organic compound with the molecular formula C12H15FN2 It is a nitrile derivative that features a fluorobenzyl group, a methylamino group, and a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)(methyl)amino)butanenitrile typically involves the reaction of 2-fluorobenzylamine with a suitable butanenitrile derivative under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)(methyl)amino)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Fluorobenzyl)(methyl)amino)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)(methyl)amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance its binding affinity to these targets, while the nitrile group can participate in various chemical transformations within biological systems. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chlorobenzyl)(methyl)amino)butanenitrile
  • 3-((2-Bromobenzyl)(methyl)amino)butanenitrile
  • 3-((2-Iodobenzyl)(methyl)amino)butanenitrile

Uniqueness

3-((2-Fluorobenzyl)(methyl)amino)butanenitrile is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for various applications.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl-methylamino]butanenitrile

InChI

InChI=1S/C12H15FN2/c1-10(7-8-14)15(2)9-11-5-3-4-6-12(11)13/h3-6,10H,7,9H2,1-2H3

InChI Key

GNHJTTJREKDYRO-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)N(C)CC1=CC=CC=C1F

Origin of Product

United States

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